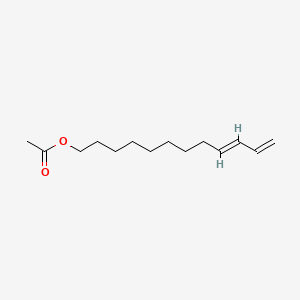

(E)-Dodeca-9,11-dienyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(9E)-dodeca-9,11-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-5H,1,6-13H2,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPQLVHCERGNAB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCCCCCCCC/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307833 | |

| Record name | (E)-9,11-Dodecadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50767-78-7 | |

| Record name | (E)-9,11-Dodecadienyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50767-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Dodeca-9,11-dienyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050767787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-9,11-Dodecadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-dodeca-9,11-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of (E)-Dodeca-9,11-dienyl Acetate

Introduction

(E)-Dodeca-9,11-dienyl acetate is a significant semiochemical, playing a crucial role in the reproductive behavior of certain lepidopteran species. Its primary identification as a major component of the female sex pheromone of the red bollworm moth, Diparopsis castanea, marked a pivotal moment in the field of chemical ecology.[1][2][3] The precise structure and stereochemistry of this conjugated diene are paramount to its biological activity, attracting male moths and enabling successful mating.[4] This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the historical context of its discovery, detailed protocols for its extraction and purification from natural sources, and the analytical techniques essential for its structural elucidation and validation.

The Foundational Discovery: Unveiling the Pheromone of Diparopsis castanea

The initial identification of the sex pheromone of the red bollworm moth, a significant pest of cotton, was a landmark achievement in entomology and chemical ecology. Seminal work in the mid-1970s by Nesbitt, Beevor, Cole, Lester, and Poppi laid the groundwork for our understanding of this insect's chemical communication.[1][2][3] Their research involved the meticulous extraction of pheromone glands from virgin female moths, followed by a series of chromatographic purification steps and spectroscopic analyses. This pioneering work not only identified a multi-component pheromone blend but also highlighted the critical role of specific geometric isomers in eliciting a behavioral response in male moths.

The major component of this pheromone complex was identified as 9,11-dodecadien-1-yl acetate, with the (E)-isomer being the most abundant and biologically active.[2] The discovery and subsequent synthesis of this compound opened new avenues for pest management strategies, including mating disruption and population monitoring.[3]

Isolation and Purification Workflow

The isolation of this compound from its natural source, the pheromone glands of female moths, requires a systematic and precise workflow. The following sections detail the key steps, from gland extraction to final purification.

Caption: Workflow for the isolation and identification of this compound.

Experimental Protocol: Pheromone Gland Extraction

The rationale behind solvent extraction of dissected pheromone glands is to obtain a concentrated sample of the pheromone components while minimizing the extraction of other lipids and non-volatile compounds.

Materials:

-

Virgin female moths (Diparopsis castanea or other target species)

-

Stereomicroscope

-

Fine-tipped forceps

-

Micro-vials (2 mL)

-

High-purity hexane or dichloromethane

-

Gentle stream of nitrogen gas

Procedure:

-

Anesthetize virgin female moths by cooling them at 4°C for 5-10 minutes.

-

Under a stereomicroscope, carefully dissect the terminal abdominal segments containing the pheromone glands.

-

Immediately place the dissected glands into a micro-vial containing 50-100 µL of high-purity hexane or dichloromethane.

-

Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Carefully remove the glandular tissue from the solvent.

-

If necessary, concentrate the extract to a smaller volume (e.g., 10-20 µL) under a gentle stream of nitrogen.

-

Store the extract at -20°C until further purification and analysis.

Experimental Protocol: Silica Gel Column Chromatography

Column chromatography is a crucial step for purifying the pheromone extract, separating the target acetate from other compounds based on polarity.

Materials:

-

Glass chromatography column

-

Silica gel (230-400 mesh)

-

Sand (acid-washed)

-

Cotton or glass wool

-

Elution solvents: Hexane and Ethyl Acetate (chromatography grade)

-

Collection vials

Procedure:

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand over the plug.

-

Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to settle into a packed bed.

-

Add another thin layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Concentrate the pheromone extract to a minimal volume.

-

Carefully apply the concentrated extract to the top of the silica gel bed.

-

-

Elution:

-

Begin elution with 100% hexane, collecting fractions.

-

Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., 1%, 2%, 5% ethyl acetate in hexane).

-

Monitor the fractions by thin-layer chromatography (TLC) or by analyzing small aliquots using GC-MS.

-

-

Fraction Pooling:

-

Combine the fractions containing the purified this compound based on the analysis.

-

Analytical Characterization and Structural Validation

The definitive identification of this compound requires a combination of sophisticated analytical techniques to determine its chemical structure, purity, and biological activity.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of an insect's antenna as a biological detector.[5][6] This allows for the identification of biologically active compounds within a complex mixture.

Caption: Schematic of a Gas Chromatography-Electroantennographic Detection (GC-EAD) system.

Protocol Outline:

-

The purified pheromone extract is injected into the GC.

-

The effluent from the GC column is split, with one portion directed to a standard detector (e.g., Flame Ionization Detector - FID) and the other to a prepared insect antenna.

-

The FID produces a chromatogram of all volatile compounds.

-

The EAD records the electrical responses of the antenna to compounds that it can detect.

-

By aligning the FID chromatogram and the EAD signal, the biologically active compounds can be identified.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the structural elucidation of volatile compounds like pheromones. It provides information on the retention time of a compound and its mass spectrum, which is a molecular fingerprint.

Typical GC-MS Parameters for Dodecadienyl Acetate Analysis:

| Parameter | Value | Rationale |

| GC Column | HP-INNOWax or DB-23 (30 m x 0.25 mm, 0.25 µm) | Polar columns provide good separation of isomers. |

| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte. |

| Oven Program | 80°C (1 min), then 10°C/min to 190°C (hold 10 min), then 4°C/min to 230°C (hold 10 min) | A programmed temperature ramp allows for the separation of compounds with different boiling points.[6] |

| Carrier Gas | Helium | Inert carrier gas for MS compatibility. |

| MS Ionization | Electron Impact (EI), 70 eV | Standard ionization method for creating reproducible mass spectra. |

| Mass Range | 40-350 amu | Covers the expected mass range of the target molecule and its fragments. |

The mass spectrum of dodecadienyl acetate will show a characteristic fragmentation pattern, including the loss of the acetate group (M-60).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the stereochemistry of the double bonds in this compound. Both ¹H and ¹³C NMR are employed for complete structural assignment.

Expected ¹H NMR Spectral Features for this compound (in CDCl₃):

| Proton(s) | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -CH₃ (acetate) | ~2.05 | singlet | - | Acetate methyl group |

| -O-CH₂- | ~4.06 | triplet | ~6.7 | Methylene group adjacent to acetate |

| =CH- (C11) | ~5.90-6.10 | multiplet | - | Olefinic proton at C11 |

| =CH- (C9, C10) | ~5.50-5.80 | multiplet | - | Olefinic protons at C9 and C10 |

| =CH₂ (C12) | ~4.90-5.10 | multiplet | - | Terminal olefinic protons at C12 |

| -CH₂- (allylic) | ~2.10-2.20 | multiplet | - | Allylic methylene protons |

| -(CH₂)n- | ~1.20-1.60 | multiplet | - | Aliphatic methylene protons |

Expected ¹³C NMR Spectral Features for this compound (in CDCl₃):

| Carbon(s) | Approximate Chemical Shift (ppm) | Assignment |

| C=O | ~171.2 | Carbonyl carbon of acetate |

| -O-CH₂- | ~64.6 | Methylene carbon adjacent to acetate |

| =CH- | ~130-140 | Olefinic carbons of the diene system |

| =CH₂ | ~114-118 | Terminal olefinic carbon |

| -CH₃ (acetate) | ~21.0 | Acetate methyl carbon |

| -(CH₂)n- | ~25-33 | Aliphatic methylene carbons |

The coupling constants of the olefinic protons in the ¹H NMR spectrum are particularly diagnostic for determining the E/Z geometry of the double bonds.

Conclusion

The discovery and isolation of this compound represent a classic example of natural product chemistry and chemical ecology research. The methodologies outlined in this guide, from the initial extraction to the detailed analytical characterization, provide a robust framework for researchers working with insect semiochemicals. The integration of classical techniques like column chromatography with modern analytical methods such as GC-EAD, GC-MS, and NMR spectroscopy is essential for the successful identification and validation of these potent signaling molecules. This knowledge not only contributes to our fundamental understanding of insect communication but also provides the foundation for the development of environmentally benign pest management strategies.

References

-

Nesbitt, B. F., Beevor, P. S., Cole, R. A., Lester, R., & Poppi, R. G. (1975). The isolation and identification of the female sex pheromones of the red bollworm moth, Diparopsis castanea. Journal of Insect Physiology, 21(5), 1091-1096. [Link]

- BenchChem. (2025). Application Notes and Protocols for Gas Chromatography-Electroantennographic Detection (GC-EAD) of Pheromones.

-

Llobet, A., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. Journal of Chemical Ecology, 47(4), 341-354. [Link]

-

Marks, R. J., Nesbitt, B. F., Hall, D. R., & Lester, R. (1978). Mating disruption of the red bollworm of cotton Diparopsis castanea Hampson (Lepidoptera: Noctuidae) by ultra-low-volume spraying with a microencapsulated inhibitor of mating. Bulletin of Entomological Research, 68(1), 11-29. [Link]

- Alfa Chemistry. (n.d.). Extraction and Purification - Pheromones.

-

Nesbitt, B. F., Beevor, P. S., Cole, R. A., Lester, R., & Poppi, R. G. (1973). Synthesis of both geometric isomers of the major sex pheromone of the red bollworm moth. Tetrahedron Letters, 14(47), 4669-4670. [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. [Link]

-

Ghosh, S., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. STAR Protocols, 5(3), 103529. [Link]

-

University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

-

CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

-

Naka, H., et al. (2006). 1H NMR Assignments for the Characteristic Signals of 3,13- and 2,13-Octadecadienyl Compounds. Journal of Chemical Ecology, 32(3), 635-647. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Marks, R. J. (1976). Laboratory evaluation of the sex pheromone and mating inhibitor of the red bollworm Diparopsis castanea Hampson (Lepidoptera, Noctuidae). Bulletin of Entomological Research, 66(3), 427-435. [Link]

Sources

- 1. Cross-attractancy and cross-mating between the red bollworm Diparopsis castanea Hmps. and the Sudan bollworm Diparopsis watersi (Roths.) (Lep., Noctuidae) | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. Mating disruption of the red bollworm of cotton Diparopsis castanea Hampson (Lepidoptera: Noctuidae) by ultra-low-volume spraying with a micro-encapsulated inhibitor of mating | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

- 4. Differences in honeybee queen pheromones revealed by LC-MS/MS: Reassessing the honest signal hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of (E)-Dodeca-9,11-dienyl Acetate: An In-Depth Technical Guide

Introduction

(E)-Dodeca-9,11-dienyl acetate is a conjugated dienyl acetate that serves as a crucial component in the sex pheromone blends of various lepidopteran species. Its precise stereochemistry and isomeric purity are paramount for its biological activity, making detailed structural elucidation essential for its synthesis and application in pest management strategies. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of insect semiochemicals.

The structural confirmation and purity assessment of long-chain unsaturated acetates like this compound heavily rely on a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the stereochemistry of the double bonds, while mass spectrometry reveals the molecular weight and characteristic fragmentation patterns, confirming the overall structure.

This guide will delve into the theoretical underpinnings and practical application of these techniques for the characterization of this compound, offering insights into experimental design, data interpretation, and quality control.

Molecular Structure and Isomerism

The structure of this compound consists of a twelve-carbon chain with a conjugated diene system at the 9 and 11 positions and an acetate functional group at the 1-position. The "(E)" designation specifies the trans configuration of the double bond at the 9-position. The terminal double bond at the 11-position does not have stereoisomers. The presence of other geometric isomers, such as the (Z)-isomer, can significantly impact the biological activity of the pheromone.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a wealth of information regarding the different types of protons present in the molecule. The key diagnostic signals are those of the olefinic protons of the conjugated diene system.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃-COO) | ~2.05 | s | - |

| H-2 (-O-CH₂) | ~4.06 | t | ~6.7 |

| H-3 to H-8 (-CH₂-) | ~1.2-1.7 | m | - |

| H-9 (=CH-CH₂) | ~5.9-6.2 | m | - |

| H-10 (-CH=CH-) | ~6.2-6.5 | m | - |

| H-11 (-CH=CH₂) | ~5.6-5.8 | m | - |

| H-12 (=CH₂) | ~4.9-5.1 | m | - |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Interpretation and Causality:

-

Acetate Group: The singlet at approximately 2.05 ppm is characteristic of the methyl protons of the acetate group. Its integration value of 3H confirms its presence.

-

Methylene Protons: The triplet at around 4.06 ppm corresponds to the methylene protons adjacent to the acetate oxygen (H-2). The triplet splitting pattern arises from coupling with the neighboring methylene group (H-3). The bulk of the aliphatic methylene protons (H-3 to H-8) appear as a complex multiplet in the upfield region (~1.2-1.7 ppm).

-

Olefinic Protons: The most crucial region for stereochemical assignment is the downfield region where the olefinic protons resonate. The protons of the conjugated diene system (H-9 to H-12) exhibit complex splitting patterns due to both geminal and vicinal couplings. The large coupling constant (typically >14 Hz) for the H-9/H-10 coupling would be a key indicator of the (E)-configuration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the olefinic carbons are particularly diagnostic for the presence and geometry of the conjugated diene system. A study by Ando et al. (1981) systematically analyzed the ¹³C NMR spectra of all geometrical isomers of 9,11-dodecadienyl acetate, providing a solid foundation for isomer differentiation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (CH₃-COO) | ~21.1 |

| C-2 (C=O) | ~171.2 |

| C-3 (-O-CH₂) | ~64.7 |

| C-4 to C-8 (-CH₂-) | ~25-30 |

| C-9 (=CH-) | ~130-135 |

| C-10 (=CH-) | ~130-135 |

| C-11 (=CH-) | ~135-140 |

| C-12 (=CH₂) | ~114-118 |

Note: These are predicted values based on literature for similar compounds and may vary.

Interpretation and Rationale:

-

Carbonyl and Acetate Methyl: The carbonyl carbon of the acetate group appears significantly downfield (~171.2 ppm), while the acetate methyl carbon is found at a characteristic upfield position (~21.1 ppm).

-

Aliphatic Carbons: The methylene carbons of the long alkyl chain resonate in the range of 25-30 ppm. The methylene carbon attached to the oxygen (C-3) is deshielded and appears at a lower field (~64.7 ppm).

-

Olefinic Carbons: The four sp² hybridized carbons of the conjugated diene system are found in the region of 114-140 ppm. The specific chemical shifts within this region are highly sensitive to the stereochemistry of the double bonds, allowing for the differentiation of (E) and (Z) isomers.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electron ionization (EI) is a common method.

Electron Ionization Mass Spectrum (EI-MS)

The EI mass spectrum of this compound will show a molecular ion peak (M⁺) and a series of fragment ions that are characteristic of the long-chain acetate and the conjugated diene moiety.

Table 3: Key Mass Spectral Fragments for this compound

| m/z | Ion Identity | Interpretation |

| 224 | [M]⁺ | Molecular Ion |

| 164 | [M - CH₃COOH]⁺ | Loss of acetic acid |

| 61 | [CH₃COOH₂]⁺ | Protonated acetic acid |

| 43 | [CH₃CO]⁺ | Acylium ion (base peak) |

Data based on Ando et al. (1980).[1]

Fragmentation Analysis:

Figure 2: Key fragmentation pathways of this compound in EI-MS.

-

Molecular Ion: The presence of a molecular ion peak at m/z 224 confirms the molecular formula C₁₄H₂₄O₂.

-

Loss of Acetic Acid: A prominent fragment at m/z 164 corresponds to the loss of a neutral acetic acid molecule (60 Da) from the molecular ion. This is a characteristic fragmentation for acetates.

-

Acylium Ion: The base peak in the spectrum is typically the acylium ion at m/z 43, resulting from the cleavage of the C-O bond of the ester.

-

Hydrocarbon Fragments: The region of lower m/z values will contain a series of hydrocarbon fragments arising from the cleavage of the dodecadienyl chain.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are crucial.

NMR Sample Preparation and Acquisition

Protocol 1: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

For peak assignment, consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

-

Figure 3: Workflow for NMR analysis of this compound.

GC-MS Analysis

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as hexane or dichloromethane.

-

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Set the injector temperature to 250 °C. Use a split or splitless injection mode depending on the sample concentration.

-

Oven Program: A typical temperature program would be: initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: Set to 230 °C.

-

Quadrupole Temperature: Set to 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.

-

Compare the obtained spectrum with a library of mass spectra (e.g., NIST) for confirmation.

-

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR and MS is indispensable for its unambiguous structural confirmation and the determination of its isomeric purity. This technical guide has outlined the key spectroscopic features, provided predicted data based on established principles and literature, and detailed the experimental protocols for acquiring high-quality data. By adhering to these methodologies, researchers and scientists can confidently characterize this important semiochemical, ensuring its efficacy in research and practical applications.

References

-

Ando, T., Katagiri, Y., & Uchiyama, M. (1980). Mass Spectra of Dodecadienic Compounds with a Conjugated Double Bond, Lepidopterous Sex Pheromones. Agricultural and Biological Chemistry, 44(11), 2693-2695. [Link]

-

Ando, T., Kurotsu, Y., Kaiya, M., & Uchiyama, M. (1981). ¹³C NMR Analyses on Conjugated Dienic Pheromones of Lepidoptera. Agricultural and Biological Chemistry, 45(2), 487-493. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

El-Sayed, A. M. (2023). The Pherobase: Database of Insect Pheromones and Semiochemicals. [Link]

Sources

The Chemical Ecology of (E,E)-8,10-Dodecadien-1-ol: A Technical Guide to the Codling Moth Sex Pheromone

Introduction

In the intricate world of chemical communication, sex pheromones stand out as powerful mediators of reproductive behavior, particularly in insects. For the codling moth, Cydia pomonella, a globally significant pest of pome fruits, a single molecule orchestrates the complex ritual of mating: (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone.[1][2] This guide provides an in-depth technical exploration of the chemical ecology surrounding this pivotal compound. We will dissect its biosynthesis within the female moth, trace its journey from emission to perception by the male, and examine the sophisticated experimental methodologies used to unravel this elegant biological system. Finally, we will discuss its critical application in sustainable pest management strategies that leverage this fundamental aspect of moth biology.[3][4][5]

Section 1: Biosynthesis of Codlemone

The production of (E,E)-8,10-dodecadien-1-ol in the female codling moth's pheromone gland is a specialized and highly regulated metabolic process derived from fatty acid synthesis. Understanding this pathway is crucial for comprehending the specificity of the signal and identifying potential targets for disrupting its production.

The biosynthesis begins with common saturated fatty acids, such as palmitic acid, which undergo chain-shortening through β-oxidation to produce dodecanoic acid (a 12-carbon chain).[6] The key steps that introduce the characteristic conjugated double bond system involve a series of desaturation and modification enzymes. A pivotal and unusual enzyme, a bifunctional ∆9 desaturase, first introduces a double bond at the E9 position of the 12-carbon fatty acyl precursor.[6][7][8] This same enzyme then catalyzes a second desaturation to create the conjugated (E,E)-8,10 diene system.[7] The final step in producing the active pheromone is the reduction of the fatty acyl precursor to the alcohol, (E,E)-8,10-dodecadien-1-ol.[6]

While codlemone is the major and essential component for attraction, the female gland produces a blend of related compounds.[9][10] These minor components, such as dodecanol and various isomers of codlemone, can play subtle but significant roles in modulating male behavior at close range.[1][10]

Table 1: Key Components Identified in the Pheromone Gland of Female Cydia pomonella

| Compound Name | Chemical Formula | Typical Relative Abundance (%) | Role |

|---|---|---|---|

| (E,E)-8,10-dodecadien-1-ol (Codlemone) | C12H22O | >90% | Primary Sex Attractant[1][7] |

| (E)-9-Dodecenol | C12H22O | ~1-10% | Biosynthetic Precursor[6][7] |

| Dodecanol (12OH) | C12H26O | Variable | Minor Component, potential synergist[1] |

| (E,Z)-8,10-dodecadien-1-ol | C12H22O | <1% | Isomer, may influence behavior[10] |

| Codlemone Acetate | C14H24O2 | <1% | Behavioral modulator[5][10] |

Section 2: Perception and Signal Transduction

The detection of the codlemone plume by the male moth is a feat of sensitivity and specificity, occurring in the specialized olfactory sensilla on his antennae. This process involves a multi-step cascade to convert the chemical signal into a neuronal impulse.

-

Adsorption and Transport : Pheromone molecules enter the aqueous lymph of the sensilla through tiny pores in the cuticle.[11] Due to their hydrophobic nature, these molecules require assistance to traverse the lymph. This is the role of Pheromone-Binding Proteins (PBPs) .[12] These abundant, soluble proteins bind to the pheromone molecules, protecting them from degradation and transporting them to the receptors on the olfactory neuron membrane.[12] In C. pomonella, CpomPBP1 has been identified as showing a high binding affinity for codlemone.[13]

-

Receptor Activation : The PBP-pheromone complex interacts with a specific Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).[11] Insect ORs are heteromeric ligand-gated ion channels, typically composed of a specific tuning subunit (ORx) and a highly conserved co-receptor (Orco).[14] The binding of codlemone to its specific OR (e.g., CpomOR3 has been shown to respond to codlemone) induces a conformational change, opening the ion channel.[15][16]

-

Signal Transduction : The opening of the ion channel leads to a depolarization of the neuron's membrane, generating an action potential.[11] This electrical signal then travels down the axon of the OSN to the primary olfactory processing center of the insect brain, the antennal lobe. The specific pattern and frequency of these action potentials encode information about the identity and concentration of the pheromone.

Section 3: Key Experimental Protocols

Investigating the chemical ecology of pheromones requires a suite of specialized techniques. The following protocols represent core methodologies for identifying pheromone components and characterizing their electrophysiological activity.

Protocol 3.1: Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of the entire antenna to a volatile stimulus. It is an invaluable screening tool to determine which compounds are detected by the moth's olfactory system.[17][18]

Methodology:

-

Preparation of the Insect: Anesthetize a male moth (e.g., with CO2 or by cooling). Carefully excise one antenna at its base using micro-scissors.[18]

-

Electrode Setup: Two glass capillary microelectrodes filled with a saline solution (e.g., Ringer's solution) are used. The reference electrode is inserted into the head capsule, while the recording electrode makes contact with the distal tip of the excised antenna.[19][20] Electrode gel can be used to ensure good electrical contact.[17]

-

Stimulus Delivery: A purified air stream is continuously passed over the antenna. Test compounds, dissolved in a solvent like hexane, are applied to a piece of filter paper inside a Pasteur pipette. A puff of air from a stimulus controller injects the odorized air into the main air stream for a defined period (e.g., 0.5 seconds).[21]

-

Recording: The potential difference between the two electrodes is amplified and recorded. A negative voltage deflection, known as the EAG response, indicates that the olfactory neurons on the antenna are responding to the stimulus.[18]

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses are typically normalized against a standard compound and a solvent blank to allow for comparison between different preparations and compounds.[17]

Protocol 3.2: Single Sensillum Recording (SSR)

While EAG provides a global overview, SSR allows for the investigation of the response of individual OSNs housed within a single sensillum.[22] This technique offers exquisite detail on the specificity and sensitivity of individual neurons to different compounds.[11][22]

Methodology:

-

Preparation of the Insect: The moth is restrained in a pipette tip or holder, with its head and antennae exposed and immobilized using wax or tape.[22]

-

Electrode Setup: A reference electrode (sharpened tungsten or glass) is inserted into a non-olfactory tissue, often the eye.[11][22] The recording electrode, also a sharpened tungsten electrode, is carefully maneuvered using a micromanipulator and inserted through the cuticle at the base of a target sensillum to make contact with the sensillum lymph.[11][22]

-

Stimulus Delivery: The stimulus delivery system is identical to that used for EAG, with the odor puff directed at the antenna.[23]

-

Recording: Action potentials (spikes) from the one to four OSNs typically housed in a sensillum are recorded.[11] The spontaneous firing rate is recorded, followed by the response during and after the stimulus puff.

-

Data Analysis: The number of spikes in a defined time window post-stimulus is counted and compared to the pre-stimulus spontaneous firing rate. Neurons can often be distinguished by differences in spike amplitude, allowing for the characterization of multiple OSNs within the same sensillum.[11] This provides a quantitative measure of a neuron's response to a specific odorant.[22]

Section 4: Application in Pest Management

A deep understanding of codlemone's chemical ecology has been instrumental in developing environmentally benign pest control strategies for C. pomonella.[3][24] The primary application is mating disruption .[5][25]

In this technique, synthetic codlemone is released from dispensers placed throughout an orchard.[4][5] This permeates the air with a high concentration of the pheromone, creating a background "noise" that makes it difficult or impossible for male moths to locate calling females.[3][25] This disruption of chemical communication effectively reduces mating success and subsequent larval infestation of the fruit crop. Mating disruption is now a cornerstone of integrated pest management (IPM) programs for codling moth in pome fruit orchards worldwide, used on over 160,000 hectares.[4][24]

Furthermore, codlemone is widely used in traps for monitoring codling moth populations.[24][26] The number of males captured provides crucial data for growers to time insecticide applications precisely or to assess the effectiveness of mating disruption programs.[26] Recent research has also focused on combining codlemone with host-plant volatiles, such as pear ester, to create lures that are attractive to both sexes, enhancing monitoring and control strategies.[24][27]

Conclusion

The chemical ecology of (E,E)-8,10-dodecadien-1-ol is a model system for understanding insect chemical communication. From its precise enzymatic synthesis to its highly specific perception and its ultimate exploitation for pest control, the story of codlemone exemplifies how fundamental research into molecular and neurobiological mechanisms can lead to powerful and sustainable real-world applications. For researchers in agrochemistry and drug development, this system continues to offer valuable insights into ligand-receptor interactions, neural processing, and the development of behavior-modifying compounds.

References

-

Single sensillum recording - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

McDonough, L. M., George, D. A., Butt, B. A., Ruth, J. M., & Hill, A. S. (1972). Sex pheromone of the codling moth: structure and synthesis. PubMed. Retrieved from [Link]

-

Unbehend, M., Hänniger, S., Meagher, S., Heckel, D. G., & Groot, A. T. (2014). Intraspecific Variation in Female Sex Pheromone of the Codling Moth Cydia pomonella. Insects, 5(4), 845-860. [Link]

-

Lassance, J. M., et al. (2021). Evolution of the codling moth pheromone via an ancient gene duplication. BMC Biology, 19(1), 18. [Link]

-

Witzgall, P., et al. (2008). Codling moth management and chemical ecology. PubMed. Retrieved from [Link]

-

Pellegrino, M., Nakagawa, T., & Vosshall, L. B. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments, (36), 1725. [Link]

-

McDonough, L. M., Davis, H. G., & Chapman, P. J. (1995). Codling moth, Cydia pomonella, (Lepidoptera: Tortricidae): Is its sex pheromone multicomponent? Journal of Chemical Ecology, 21(8), 1065-1071. [Link]

-

Witzgall, P., Bengtsson, M., Rauscher, S., Liblikas, I., Bäckman, A. C., Coracini, M., ... & Löfqvist, J. (2001). Compounds identified from sex pheromone gland extracts of codling moth females, C. pomonella, by GC/MS, GC/EAD and wind tunnel tests. ResearchGate. Retrieved from [Link]

-

Löfstedt, C., & Bengtsson, M. (1988). Sex pheromone biosynthesis of (E,E)-8,10-dodecadienol in codling moth Cydia pomonella involves E9 desaturation. PubMed. Retrieved from [Link]

-

Liu, W., et al. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments, (107), 53424. [Link]

-

Liu, W., et al. (2015). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments. Retrieved from [Link]

-

Pellegrino, M., Nakagawa, T., & Vosshall, L. B. (2022). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. JoVE. Retrieved from [Link]

-

Witzgall, P., et al. (2008). Codling Moth Management and Chemical Ecology. ResearchGate. Retrieved from [Link]

-

Knight, A. L., et al. (2021). Development of multi‐component non‐sex pheromone blends to monitor both sexes of Cydia pomonella (Lepidoptera: Tortricidae). Pest Management Science, 77(4), 1839-1849. [Link]

-

Zhang, T., et al. (2016). Key Residues Involved in the Interaction between Cydia pomonella Pheromone Binding Protein 1 (CpomPBP1) and Codlemone. Journal of Agricultural and Food Chemistry, 64(42), 7994-8001. [Link]

-

Dumenil, C., et al. (2014). Female sex pheromone gland content and male response to pheromone components in Cydia pomonella in the literature. ResearchGate. Retrieved from [Link]

-

Witzgall, P., et al. (2007). Codling Moth Management and Chemical Ecology. Annual Review of Entomology, 52, 503-522. [Link]

-

Stelinski, L. L., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63), 3924. [Link]

-

Zhang, S., et al. (2024). Molecular and Functional Characterization of Three General Odorant-Binding Protein 2 Genes in Cydia pomonella (Lepidoptera: Tortricidae). Insects, 15(2), 101. [Link]

-

Zhu, J., et al. (2021). Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of Camelina sativa. Metabolic Engineering, 68, 103-112. [Link]

-

Erdei, A. L., et al. (2024). Host Plant Odour and Sex Pheromone are Integral to Mate Finding in Codling Moth. Journal of Chemical Ecology. [Link]

-

Haddi, K., et al. (2014). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Journal of Visualized Experiments, (85), 51704. [Link]

-

Cattaneo, A. M., et al. (2021). Functional Characterization of a Female-Biased Chemoreceptor of the Codling Moth (Cydia pomonella). Journal of Chemical Ecology, 47(1), 108-121. [Link]

-

Stamenković, S., et al. (2021). Pest Management Challenges and Control Practices in Codling Moth: A Review. Insects, 12(6), 522. [Link]

-

Terutsuki, D., et al. (2022). Electroantennography-based Bio-hybrid Odor-detecting Drone using Silkmoth Antennae for Odor Source Localization. JoVE. Retrieved from [Link]

-

Zhang, T., et al. (2018). Structure dynamics reveal key residues essential for the sense of 1-dodecanol by Cydia pomonella pheromone binding protein 2 (CpomPBP2). Semantic Scholar. Retrieved from [Link]

-

Ray, I., et al. (2025). Pheromone-Binding Proteins in Pest Control: From Molecular Insights to Real-World Applications. Journal of Agricultural and Food Chemistry. [Link]

-

Gonzalez, F., et al. (2015). Functional characterization of heterologously expressed Codling Moth Olfactory Receptors. ResearchGate. Retrieved from [Link]

-

Knight, A. L., & Turner, J. E. (2020). Developing action thresholds for codling moth (Lepidoptera: Tortricidae) with pear ester- and codlemone-baited traps in apple orchards treated with sex pheromones for mating disruption. The Canadian Entomologist, 152(5), 621-633. [Link]

-

Walker, W. B., et al. (2023). Chemosensory Receptor Expression in the Abdomen Tip of the Female Codling Moth, Cydia pomonella L. (Lepidoptera: Tortricidae). International Journal of Molecular Sciences, 24(11), 9495. [Link]

-

Lucas, P., et al. (1994). Electrophysiological and Field Activity of Halogenated Analogs of (E,E)-8,10-dodecadien-1-ol, the Main Pheromone Component, in Codling Moth (Cydia Pomonella L.). PubMed. Retrieved from [Link]

-

Syed, Z., & Leal, W. S. (2008). Electrophysiological Measurements from a Moth Olfactory System. Journal of Visualized Experiments, (17), e779. [Link]

-

Martin, J. P., et al. (2011). Olfactory Information Processing in Moths. The Neurobiology of Olfaction. [Link]

-

Syntech. (n.d.). ELECTROANTENNOGRAPHY. Ockenfels Syntech GmbH. Retrieved from [Link]

-

Grow Organic. (n.d.). Read About Pheromones For Codling Moths & How To Save Your Fruit. Retrieved from [Link]

-

Pherobase. (n.d.). (E,E)-8,10-dodecadien-1-ol. Retrieved from [Link]

-

Pherobase. (n.d.). Synthesis of (E,E)-8,10-dodecadien-1-ol. Retrieved from [Link]

- Ideses, R., et al. (1982). Synthesis of (E,Z)-7,9-dodecadienyl-1-acetate. Google Patents.

-

Knight, A. L. (2017). Codling Moth (Lepidoptera: Tortricidae) Control by Dissemination of Synthetic Female Sex Pheromone. ResearchGate. Retrieved from [Link]

-

Nanjing Winsome Chemical Limited. (n.d.). (E,E)-8,10-dodecadien-1-ol. Retrieved from [Link]

-

Beroza, M., et al. (1974). Sex Pheromones: (E,E)-8,10-Dodecadien-1-ol in the Codling Moth. Science, 183(4120), 89-90. [Link]

-

Shakova, F. A., et al. (1996). Synthesis of dodeca-8E,10E-dien-1-ol - The sex pheromone of Laspeyresia pomonella via the acetolysis of 4-propenyl-1,3-dioxane. ResearchGate. Retrieved from [Link]

-

Pherobase. (n.d.). (E,Z)-7,9-Dodecadienyl acetate. Retrieved from [Link]

-

Pherobase. (n.d.). (E,Z)-8,10-Dodecadien-1-ol. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sex Pheromones: (E,E)-8,10-Dodecadien-1-ol in the Codling Moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Codling moth management and chemical ecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. annualreviews.org [annualreviews.org]

- 6. Sex pheromone biosynthesis of (E,E)-8,10-dodecadienol in codling mothCydia pomonella involvesE9 desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evolution of the codling moth pheromone via an ancient gene duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 9. Codling moth,Cydia pomonella, (Lepidoptera: Tortricidae): Is its sex pheromone multicomponent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. iris.unitn.it [iris.unitn.it]

- 16. Chemosensory Receptor Expression in the Abdomen Tip of the Female Codling Moth, Cydia pomonella L. (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ockenfels-syntech.com [ockenfels-syntech.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. Video: Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals [jove.com]

- 22. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 23. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. ecotrap.co.nz [ecotrap.co.nz]

- 26. Developing action thresholds for codling moth (Lepidoptera: Tortricidae) with pear ester- and codlemone-baited traps in apple orchards treated with sex pheromone mating disruption | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 27. pub.epsilon.slu.se [pub.epsilon.slu.se]

The Natural Provenance of (E)-Dodeca-9,11-dienyl Acetate: A Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of the natural sources of (E)-Dodeca-9,11-dienyl acetate, a significant semiochemical in the insect world. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the primary biological producers of this compound, delves into its biosynthetic pathways, and offers detailed methodologies for its extraction and identification. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower further research and application.

Introduction: The Significance of this compound

This compound is a Type I lepidopteran sex pheromone, a class of compounds typically derived from fatty acids. These molecules are critical for chemical communication, primarily for mate attraction over distances. The specificity of pheromone blends is a cornerstone of reproductive isolation among closely related species, making their study essential for understanding insect behavior, ecology, and for developing species-specific pest management strategies. The precise stereochemistry of this compound, with its conjugated diene system, is crucial for its biological activity.

Primary Natural Sources: Moths of Economic Importance

The predominant natural sources of this compound are female moths, which produce and release this compound from specialized abdominal pheromone glands to attract conspecific males.

The Red Bollworm Moth (Diparopsis castanea)

The most well-documented producer of this compound is the red bollworm moth, Diparopsis castanea, a significant pest of cotton in Africa. In this species, this compound is a major component of the female's sex pheromone blend. The pheromone is a multi-component signal, and the precise ratio of its constituents is critical for eliciting the full range of male mating behaviors. The typical composition of the pheromone gland extract in D. castanea is approximately 80.4% (E)-9,11-dodecadien-1-yl acetate and 19.6% 11-dodecen-1-yl acetate.[1]

Other Lepidopteran Sources

While Diparopsis castanea is the primary example, other moth species, particularly within the Tortricidae and Noctuidae families, are also known to produce dodecadienyl acetates as part of their pheromone blends. Research into the specific pheromone components of a wide array of moths is ongoing, and it is plausible that this compound will be identified as a minor or major component in other species. The study of pheromone biosynthesis across different species provides valuable insights into the evolution of these chemical communication systems.[2]

Biosynthesis of this compound in Moths

The biosynthesis of moth sex pheromones is a specialized branch of fatty acid metabolism that occurs in the pheromone gland. The production of this compound is believed to follow a pathway involving a series of enzymatic modifications to a common fatty acid precursor. While the specific enzymes in Diparopsis castanea have not all been individually characterized, a putative pathway can be constructed based on extensive research in other lepidopteran species that produce conjugated diene pheromones.[2]

The proposed biosynthetic pathway involves the following key steps:

-

De Novo Fatty Acid Synthesis: The process begins with the synthesis of a saturated fatty acid, typically palmitic acid (C16) or stearic acid (C18), from acetyl-CoA by the enzymes acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[3][4]

-

Desaturation: A key step in generating the diversity of moth pheromones is the introduction of double bonds into the fatty acid chain by fatty acyl-CoA desaturases (FADs).[5][6] For many moth pheromones, a Δ11-desaturase is a common enzyme that introduces a double bond at the 11th carbon position.[6]

-

Chain Shortening: The C16 or C18 fatty acid precursor is then shortened to a C12 acyl-CoA through a process of limited β-oxidation within the peroxisomes of the pheromone gland cells.[3][6]

-

Formation of the Conjugated Diene System: The creation of the 9,11-conjugated diene system is a critical and less universally understood step. It likely involves the action of one or more specialized desaturases. One plausible mechanism is the action of a Δ9-desaturase on a Δ11-monounsaturated precursor, or a specialized desaturase capable of introducing a double bond in conjugation with an existing one. The stereochemistry of the resulting diene is under strict enzymatic control.

-

Reduction: The activated carboxyl group of the dodecadienoyl-CoA is then reduced to the corresponding alcohol, (E)-dodeca-9,11-dienol, by a fatty acyl-CoA reductase (FAR).[4]

-

Acetylation: The final step is the esterification of the alcohol with an acetyl group, catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (ATF), to produce the final pheromone component, this compound.[4]

Figure 1. Proposed biosynthetic pathway of this compound in moths.

Methodologies for Extraction and Identification

The extraction and identification of this compound from its natural sources require sensitive and specific analytical techniques due to the minute quantities produced by individual insects.

Pheromone Gland Extraction

A common method for obtaining a concentrated sample of the pheromone is to extract the pheromone glands from female moths.

Experimental Protocol: Solvent Extraction of Pheromone Glands

-

Insect Preparation: Use virgin female moths, typically 2-3 days old, during their scotophase (dark period) when pheromone production is at its peak.[3]

-

Gland Excision: Anesthetize the moth by chilling. Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland using fine forceps and micro-scissors.

-

Extraction: Immediately immerse the excised glands in a small volume (e.g., 50-100 µL) of high-purity hexane in a clean glass vial.[3] An internal standard (e.g., tridecyl acetate) of a known concentration should be added to the solvent for quantification.[3]

-

Incubation: Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Sample Preparation: Carefully remove the gland tissue from the solvent. The resulting hexane extract can be concentrated under a gentle stream of nitrogen if necessary and is then ready for analysis.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free and minimally invasive technique for sampling volatile compounds from the headspace of a living insect.

Experimental Protocol: Headspace SPME of Volatiles from Calling Females

-

Insect Acclimation: Place a single calling virgin female moth in a clean glass chamber.

-

Fiber Exposure: Insert a conditioned SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) into the chamber, exposing it to the headspace around the moth for a defined period (e.g., 30-60 minutes).

-

Analysis: Retract the fiber and immediately introduce it into the heated injection port of a gas chromatograph for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation and identification of pheromone components.

Table 1: Typical GC-MS Parameters for Pheromone Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | ZB-5 (or equivalent) fused silica capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 60 °C for 1 min, then ramp at 10 °C/min to 280 °C, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Mass Range | m/z 40-450 |

The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic synthetic standard.

Figure 2. General experimental workflow for the extraction and identification of this compound.

Conclusion

The natural source of this compound is primarily the female of the red bollworm moth, Diparopsis castanea, where it functions as a potent sex pheromone. Its biosynthesis is a specialized extension of fatty acid metabolism, involving a cascade of enzymatic reactions including desaturation, chain shortening, reduction, and acetylation. The elucidation of these natural pathways and the refinement of extraction and analytical techniques are crucial for advancing our understanding of chemical ecology and for the development of sustainable pest management strategies. The methodologies and insights presented in this guide provide a solid foundation for researchers and drug development professionals to explore the fascinating world of insect semiochemicals.

References

-

Ghosh, S., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. STAR Protocols, 5(3), 103293. [Link]

- Linn, C. E., et al. (2010). Desaturase 11 responds to the pheromone biosynthesis activating neuropeptide signal to regulate the biosynthesis of sex pheromones and oviposition in Helicoverpa armigera. Insect Biochemistry and Molecular Biology, 40(8), 589-596.

- Marks, R. J. (1976). Laboratory evaluation of the sex pheromone and mating inhibitor of the red bollworm Diparopsis castanea Hampson (Lepidoptera, Noctuidae). Bulletin of Entomological Research, 66(3), 427-435.

-

Löfstedt, C. (2022). Sex pheromone biosynthesis in moth pests: From gene discovery to biotechnological production. Lund University. [Link]

-

Ghosh, S., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. PubMed. [Link]

-

Groot, A. T., et al. (2019). Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population. PLoS ONE, 14(7), e0217933. [Link]

-

Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. Journal of Chemical Ecology, 47(3), 248-264. [Link]

-

Ghosh, S., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. ResearchGate. [Link]

-

Serra, G., et al. (2007). A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone. Proceedings of the National Academy of Sciences, 104(48), 18817-18822. [Link]

-

Li, X., et al. (2021). Transcriptome analysis identifies candidate genes in the biosynthetic pathway of sex pheromones from a zygaenid moth, Achelura yunnanensis (Lepidoptera: Zygaenidae). PeerJ, 9, e12595. [Link]

- Liu, W., et al. (2002). A moth desaturase characterized that produces both Z and E isomers of delta 11-tetradecenoic acids. Proceedings of the National Academy of Sciences, 99(2), 620-624.

- Jurenka, R. A. (2004). Insect pheromones--an overview of biosynthesis and endocrine regulation. Physiological Entomology, 29(3), 257-270.

- Marks, R. J. (1976). Female sex pheromone release and the timing of male flight in the red bollworm Diparopsis castanea Hmps. (Lepidoptera, Noctuidae), measured by pheromone traps. Bulletin of Entomological Research, 66(2), 243-265.

-

Li, X., et al. (2020). Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm. Insects, 11(11), 779. [Link]

-

Zhang, D., et al. (2017). Key genes of the sex pheromone biosynthesis pathway in female moths are required for pheromone quality and possibly mediate olfactory plasticity in conspecific male moths in Spodoptera litura. Scientific Reports, 7(1), 6331. [Link]

-

Li, X., et al. (2020). Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm. MDPI. [Link]

- Ding, B. J., et al. (2014). A moth pheromone brewery: Production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory.

- Gibb, A. R., et al. (2007). (11Z,13E)-Hexadecadien-1-yl Acetate: Sex Pheromone of the Grass Webworm Herpetogramma licarsisalis—Identification, Synthesis, and Field Bioassays. Journal of Chemical Ecology, 33(5), 1021-1032.

-

Quero, C., et al. (2020). Airborne Pheromone Quantification in Treated Vineyards with Different Mating Disruption Dispensers against Lobesia botrana. Insects, 11(5), 290. [Link]

- Mehrabadi, M., et al. (2012). Compounds in abdominal and metathoracic scent glands of nymphs and adults of Graphosoma Lineatum (Linnaeus, 1758) (Het., Scutelleridae) under labpratory conditions. Journal of the Entomological Research Society, 14(1), 15-24.

- Guerret, O., et al. (2018). Method for producing (E,Z)-7,9-dodecadienyl-1-acetate. U.S.

Sources

- 1. Sci-Hub: are you are robot? [sci-hub.sg]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptome analysis identifies candidate genes in the biosynthetic pathway of sex pheromones from a zygaenid moth, Achelura yunnanensis (Lepidoptera: Zygaenidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (E)-Dodeca-9,11-dienyl acetate

Introduction

(E)-Dodeca-9,11-dienyl acetate is a member of the long-chain acetate esters, a class of organic compounds with significant interest in chemical ecology and pest management. As a conjugated diene, its structure imparts specific chemical and physical properties that are crucial for its function and application. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside methodologies for its synthesis and analysis, and essential safety information. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemical Identity and Structure

This compound is characterized by a twelve-carbon chain with a conjugated double bond system at the 9 and 11 positions, with the 9-position double bond in the trans or E configuration, and an acetate functional group at the terminus.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physical Properties

Precise experimental data for the physical properties of pure this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data for closely related isomers, the following properties can be predicted and summarized.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄O₂ | [1] |

| Molecular Weight | 224.34 g/mol | [1] |

| CAS Number | 50767-78-7 | [1] |

| Appearance | Expected to be a colorless to pale yellow liquid | General observation for similar compounds |

| Boiling Point | Estimated similar to (7E,9Z)-isomer: 112-118 °C at 3 Torr | [2] |

| Solubility | Practically insoluble in water; Soluble in organic solvents like alcohol | [2][3] |

| XLogP3 | 4.7 | [1] |

| Polar Surface Area (PSA) | 26.3 Ų | [1] |

Note: The provided boiling point is for the (7E,9Z)-7,9-dodecadien-1-yl acetate isomer and should be considered an approximation for the (E)-9,11 isomer. The insolubility in water and solubility in common organic solvents are characteristic of long-chain esters.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by its two key functional groups: the conjugated diene system and the acetate ester.

Stability

The conjugated diene system confers a degree of thermodynamic stability compared to non-conjugated dienes due to the delocalization of π-electrons across the four-carbon system. This resonance stabilization is a key feature of such molecules. However, like other dienes, it is susceptible to oxidation, especially when exposed to air and light, which can lead to polymerization and the formation of peroxides. For long-term storage, it is advisable to keep the compound under an inert atmosphere and at reduced temperatures.

The acetate ester group is generally stable under neutral conditions. However, it is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester will hydrolyze to form (E)-dodeca-9,11-dien-1-ol and acetic acid. The pH of maximum stability for similar ester compounds is often around pH 4.

-

Base-Catalyzed Saponification: Under basic conditions, the ester will undergo saponification to yield the corresponding alcohol and an acetate salt.

Reactivity

The conjugated diene is the primary site of reactivity. It can undergo a variety of addition reactions, including:

-

Electrophilic Addition: Addition of electrophiles such as hydrogen halides (HX) can proceed via 1,2- or 1,4-addition, leading to a mixture of products. The ratio of these products is often dependent on reaction conditions such as temperature.

-

Diels-Alder Reaction: As a conjugated diene, it can act as the diene component in [4+2] cycloaddition reactions with suitable dienophiles.

-

Oxidation: The double bonds are susceptible to oxidation by reagents such as ozone (ozonolysis) or permanganate, which will cleave the carbon-carbon double bonds. Milder oxidizing agents can lead to the formation of epoxides.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by signals for the terminal methyl group, a complex multiplet for the methylene chain, a triplet for the methylene group adjacent to the acetate oxygen, a singlet for the acetate methyl group, and characteristic signals for the vinylic protons of the conjugated diene system in the downfield region (typically 5.0-6.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show signals for the aliphatic carbons, the carbon of the acetate carbonyl group (around 170 ppm), the methylene carbon attached to the oxygen, and four signals in the olefinic region (around 110-140 ppm) corresponding to the carbons of the conjugated diene.

-

IR (Infrared) Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the ester carbonyl group (around 1740 cm⁻¹), C-O stretching vibrations (around 1240 cm⁻¹ and 1040 cm⁻¹), and C=C stretching vibrations for the conjugated diene system (around 1650 and 1600 cm⁻¹). A characteristic band for the trans-double bond (out-of-plane C-H bend) would be expected around 970 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 224. Common fragmentation patterns would include the loss of the acetyl group (M-43) and the loss of acetic acid (M-60).

Synthesis Methodologies

Several synthetic routes can be envisioned for the preparation of this compound. A common strategy involves the construction of the conjugated diene system via coupling reactions.

Example Synthetic Workflow: Wittig-type Olefination

A plausible synthetic route could involve a Wittig or Horner-Wadsworth-Emmons reaction to create the conjugated diene system.

Figure 2: A conceptual synthetic workflow for this compound.

Step-by-Step Protocol (Conceptual):

-

Phosphonium Salt Formation:

-

React 10-bromodecan-1-ol with triphenylphosphine in a suitable solvent like acetonitrile to form the corresponding phosphonium bromide salt. The hydroxyl group may need to be protected prior to this step.

-

-

Wittig Reaction:

-

Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF) at low temperature to generate the ylide.

-

React the ylide with acrolein. This reaction will form the C9-C10 and C11-C12 double bonds. The stereochemistry of the newly formed double bonds will depend on the reaction conditions and the nature of the ylide.

-

-

Acetylation:

-

The resulting dodeca-9,11-dien-1-ol is then acetylated using acetic anhydride in the presence of a base like pyridine or an acid catalyst to yield the final product.

-

-

Purification:

-

The crude product would require purification, typically by column chromatography on silica gel, to isolate the desired (E)-isomer and remove byproducts and other isomers.

-

Safety and Handling

-

Hazards: May cause skin irritation.[4] May cause serious eye irritation and respiratory irritation.[4] It is also potentially toxic to aquatic life with long-lasting effects.[4]

-

Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.

-

Conclusion

This compound is a molecule with distinct physical and chemical properties derived from its long alkyl chain, acetate functionality, and conjugated diene system. While comprehensive experimental data is sparse in public literature, its characteristics can be reasonably predicted based on the behavior of similar compounds. Its synthesis requires stereocontrolled methods to obtain the desired (E)-isomer, and appropriate handling precautions should be taken due to its potential as a skin and eye irritant and its environmental toxicity. Further research to fully characterize its properties and develop efficient, stereoselective syntheses would be of significant value to the scientific community.

References

- Guerret, O., & Dufour, S. (2018). Method for producing (E,Z)-7,9-dodecadienyl-1-acetate. U.S.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6437401, 7,9-Dodecadienyl acetate, (7Z,9E)-. Retrieved from [Link]

- Liu, W., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. Journal of Chemical Ecology, 47(4), 361-373.

-

The Good Scents Company. (n.d.). (Z)-9-dodecen-1-yl acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520717, 11-Dodecenyl acetate. Retrieved from [Link]

-

NSJ Prayoglife. (n.d.). Z,E-9,11-TETRADECADIENYL ACETATE. Retrieved from [Link]

- Jadhav, S. B., et al. (1989).

- Melchior, et al. (2019). Novel composition of 7,9-dodecadienyl-1-acetate isomers and process for production thereof.

- Comasseto, J. V., & Gariani, R. A. (2009). Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds. Molecules, 14(11), 4659–4697.

- Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(10), 3895-3905.

-

ADAMA. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 9-Decen-1-yl acetate (CAS 50816-18-7). Retrieved from [Link]

-

The Pherobase. (n.d.). Synthesis for Z9E11-14Ac. Retrieved from [Link]

- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.

Sources

- 1. echemi.com [echemi.com]

- 2. CAS # 54364-62-4, (7E,9Z)-7,9-Dodecadien-1-yl acetate, (Z,E)-7,9-Dodecadienyl acetate, 7E,9Z-Dodecadienyl acetate, Eudemone, trans-7,cis-9-Dodecadienyl acetate - chemBlink [chemblink.com]

- 3. (Z)-9-dodecen-1-yl acetate, 16974-11-1 [thegoodscentscompany.com]

- 4. 7,9-Dodecadienyl acetate, (7Z,9E)- | C14H24O2 | CID 6437401 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-Dodeca-9,11-dienyl acetate: Synthesis, Characterization, and Biological Significance

This guide provides a comprehensive technical overview of (E)-Dodeca-9,11-dienyl acetate, a significant semiochemical in the field of chemical ecology. Intended for researchers, scientists, and professionals in drug development and pest management, this document delves into its chemical properties, synthesis, analytical characterization, and biological function, with a focus on practical, field-proven insights.

Introduction: The Significance of this compound

This compound is a primary component of the sex pheromone of the codling moth, Cydia pomonella, a major pest of apples, pears, and walnuts worldwide. As a key mediator in the reproductive cycle of this insect, understanding its chemical and biological characteristics is paramount for the development of effective and environmentally benign pest management strategies, such as mating disruption and population monitoring. This guide will provide the foundational knowledge necessary for the synthesis, identification, and application of this important molecule.

Chemical Structure and Properties

This compound is a straight-chain fatty acetate with two conjugated double bonds. The precise stereochemistry of these double bonds is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 50767-78-7 | [1] |

| Molecular Formula | C₁₄H₂₄O₂ | [1] |

| Molecular Weight | 224.34 g/mol | [1] |

| IUPAC Name | (9E)-dodeca-9,11-dien-1-yl acetate | [1] |

| Synonyms | (E)-9,11-Dodecadien-1-ol acetate, trans-9,11-Dodecadien-1-yl acetate | [1] |

Structure:

The (E) or trans configuration of the double bond at the 9-position is a critical determinant of its biological activity.

Synthesis of this compound

The stereoselective synthesis of this compound is a key challenge, often addressed through Wittig-type reactions to control the geometry of the double bonds. The following is a representative, high-yield synthetic protocol.

Synthetic Strategy: A Wittig-Based Approach

A common and effective strategy involves the Wittig reaction between a C10 phosphonium ylide and a C2 aldehyde, followed by acetylation. This approach provides good stereocontrol at the newly formed double bond.

Caption: A generalized workflow for the synthesis of this compound via a Wittig reaction.

Detailed Experimental Protocol

Step 1: Synthesis of (10-hydroxydecyl)triphenylphosphonium bromide

-

To a solution of 10-bromo-1-decanol (1 equivalent) in acetonitrile, add triphenylphosphine (1.1 equivalents).

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.

-

Wash the salt with cold acetonitrile and dry under vacuum.